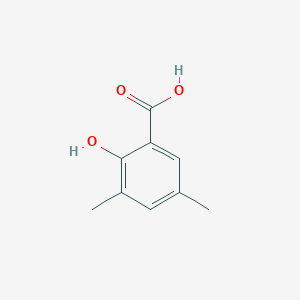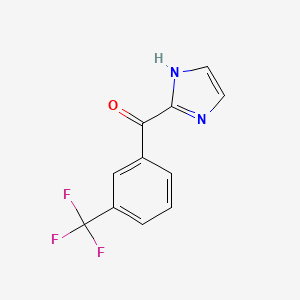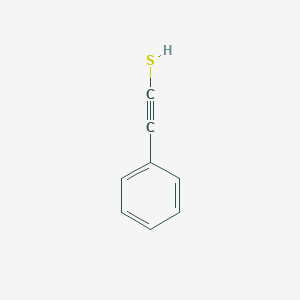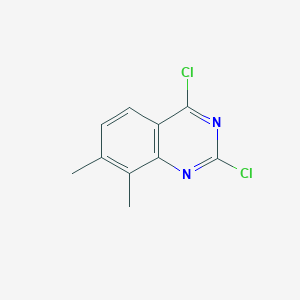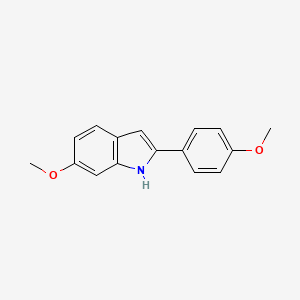
6-Methoxy-2-(4-methoxyphenyl)-1H-indole
Descripción general
Descripción
“6-Methoxy-2-(4-methoxyphenyl)-1H-indole” is a chemical compound with the molecular formula C16H14O2S . It is a solid substance and is used as an intermediate in the production of certain substances .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-2-(4-methoxyphenyl)-1H-indole” consists of 16 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact structure can be represented by the SMILES stringCOc1ccc (cc1)-c2cc3ccc (OC)cc3s2 . Physical And Chemical Properties Analysis
“6-Methoxy-2-(4-methoxyphenyl)-1H-indole” is a solid substance . It has a molecular weight of 270.35 . The melting point ranges from 197.0 to 201.0 °C .Aplicaciones Científicas De Investigación
Antioxidant and Cytotoxic Properties
6-Methoxytetrahydro-β-carboline derivatives, including 6-methoxy-2-(4-methoxyphenyl)-1H-indole, have been investigated for their in vitro antioxidant and cytotoxicity properties. These derivatives demonstrate moderate antioxidant properties based on various assays. Notably, one derivative exhibited the highest antioxidant activity with minimal cytotoxic activities on non-tumorous cell lines (Goh et al., 2015).
Antibacterial Activity
Research has explored the synthesis of various indole derivatives, including 6-methoxy-2-(4-methoxyphenyl)-1H-indole, and their antibacterial potency. Some derivatives showed significant activity against E. coli and S. aureus, indicating potential as antibacterial agents (Al-Hiari et al., 2006).
Electropolymerization and Conducting Materials
The electropolymerization of derivatives, including 6-methoxy-2-(4-methoxyphenyl)-1H-indole, has been explored for the development of new conducting materials. Studies on their electrochemical and physicochemical properties suggest potential applications in various electronic materials and devices (Mezlova et al., 2005).
Antivascular Agent Development
6-Methoxy-2-(4-methoxyphenyl)-1H-indole has been investigated as a potential antivascular agent. Its derivatives, especially those modified at specific positions, have shown promising results in inhibiting tubulin polymerization and cytotoxicity against cancer cells, suggesting their potential in cancer therapy (Ty et al., 2008).
Propiedades
IUPAC Name |
6-methoxy-2-(4-methoxyphenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-13-6-3-11(4-7-13)15-9-12-5-8-14(19-2)10-16(12)17-15/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDCJXQHIIQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496376 | |
| Record name | 6-Methoxy-2-(4-methoxyphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-methoxyphenyl)-1H-indole | |
CAS RN |
62655-56-5 | |
| Record name | 6-Methoxy-2-(4-methoxyphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

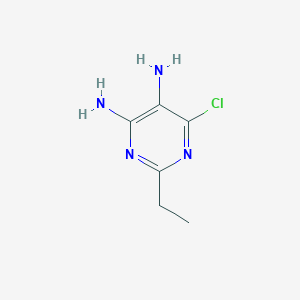
![4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide](/img/no-structure.png)
![Benzyl[1-(benzylamino)-2-nitroethenyl]amine](/img/structure/B3054906.png)
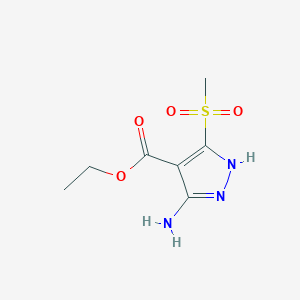

![6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)-](/img/structure/B3054910.png)

triazole-1,5-dione](/img/structure/B3054914.png)
